molecular formula C11H16O3 B12948582 Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate

Cat. No.: B12948582
M. Wt: 196.24 g/mol
InChI Key: BESLTEOSJOURFL-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure features a tricyclo[3.3.0.03,7]octane core, which is a rigid and compact framework, making it an intriguing subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by functionalization to introduce the hydroxymethyl and carboxylate groups. Common synthetic routes may involve cycloaddition reactions, ring-closing metathesis, and selective oxidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Formation of Methyl 5-(carboxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate.

    Reduction: Formation of Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in studying stereochemistry and conformational analysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials, such as polymers and resins, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The tricyclic core provides a rigid scaffold that can enhance selectivity and reduce off-target effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-methanol
  • Methyl 5-(carboxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate
  • Methyl 5-(aminomethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate

Uniqueness

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate is unique due to its combination of a rigid tricyclic core and functional groups that allow for diverse chemical modifications. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack such a combination of features.

Biological Activity

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate (CAS No: 2445793-16-6) is a bicyclic compound with a unique tricyclic structure that has garnered interest in various fields of biological research. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₆O₃
  • Molecular Weight : 196.24 g/mol
  • Structure : The compound features a tricyclic core with hydroxymethyl and carboxylate functional groups that may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. While specific data on this compound is limited, related tricyclic compounds have demonstrated efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Tricyclic Compounds

Compound NameMIC (mg/mL)MBC (mg/mL)Active Against
Compound A0.0040.008E. coli
Compound B0.0150.030S. aureus
Compound C0.0200.040P. aeruginosa

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration

In a comparative study, compounds structurally related to this compound showed potent antibacterial activity against Gram-positive and Gram-negative bacteria, significantly outperforming standard antibiotics like ampicillin and streptomycin .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have been conducted on various derivatives of tricyclic compounds to evaluate their safety profiles in normal human cell lines (e.g., MRC5). Preliminary results suggest that while some derivatives exhibit promising antimicrobial activity, they also show varying degrees of cytotoxic effects.

Table 2: Cytotoxicity Results of Related Compounds

Compound NameIC50 (μM)Cell Line
Compound A15MRC5
Compound B25HeLa
Compound C>50MRC5

Note: IC50 = Half Maximal Inhibitory Concentration

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interference with bacterial cell wall synthesis or disruption of cellular metabolism in target organisms.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated several tricyclic derivatives against a panel of bacteria and fungi, demonstrating that modifications in the hydroxymethyl group significantly influenced antibacterial potency .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of tricyclic compounds on cancer cell lines compared to normal cells, revealing a selective toxicity profile that warrants further investigation for potential therapeutic applications .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-14-9(13)11-4-7-2-10(11,6-12)3-8(7)5-11/h7-8,12H,2-6H2,1H3

InChI Key

BESLTEOSJOURFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC3CC1(CC3C2)CO

Origin of Product

United States

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